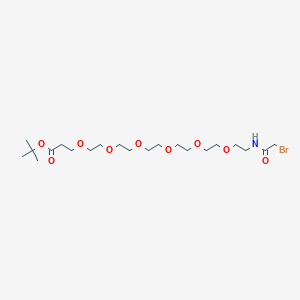

BrCH2CONH-PEG6-COOtBu

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BrCH2CONH-PEG6-COOtBu: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a bromide group and a t-butyl-protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of BrCH2CONH-PEG6-COOtBu typically involves the reaction of a PEG derivative with a bromide-containing compound. The t-butyl-protected carboxyl group can be introduced through esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .

化学反应分析

Types of Reactions:

Nucleophilic Substitution: The bromide group in BrCH2CONH-PEG6-COOtBu is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Deprotection: The t-butyl-protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed

Major Products Formed:

科学研究应用

Chemistry: BrCH2CONH-PEG6-COOtBu is used as a PEG linker in various chemical syntheses. Its hydrophilic nature enhances the solubility of hydrophobic compounds in aqueous media.

Biology: In biological research, this compound is employed in the modification of biomolecules. The PEGylation process improves the stability and solubility of proteins and peptides.

Medicine: The compound is used in drug delivery systems to enhance the pharmacokinetics of therapeutic agents. PEGylation reduces immunogenicity and prolongs the circulation time of drugs in the bloodstream.

Industry: this compound finds applications in the production of hydrogels, which are used in various industrial processes, including water purification and as carriers for catalysts.

作用机制

The mechanism of action of BrCH2CONH-PEG6-COOtBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be attached to various molecules. The t-butyl-protected carboxyl group can be deprotected to yield a free carboxyl group, which can further react with other functional groups .

相似化合物的比较

BrCH2CONH-PEG1-COOtBu: This compound has a shorter PEG chain compared to BrCH2CONH-PEG6-COOtBu, resulting in different solubility and reactivity properties.

BrCH2CONH-PEG3-COOtBu: This compound has an intermediate PEG chain length, offering a balance between solubility and reactivity.

Uniqueness: this compound stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. The longer chain also allows for better spacing between functional groups, making it more versatile in complex syntheses .

生物活性

Overview of BrCH2CONH-PEG6-COOtBu

This compound is a bio-conjugate that combines a bromomethyl group with a polyethylene glycol (PEG) moiety and a tert-butyl ester. This compound is part of a broader class of PEGylated compounds, which are often used in drug delivery systems due to their favorable properties such as increased solubility, reduced immunogenicity, and prolonged circulation time in the bloodstream.

Chemical Structure

The structure of this compound can be broken down into several components:

- Bromomethyl Group (BrCH2) : This functional group is reactive and can participate in nucleophilic substitution reactions, allowing for further modifications or conjugations with biomolecules.

- Amide Linkage (CONH) : The amide bond provides stability and can facilitate interactions with biological targets.

- Polyethylene Glycol (PEG6) : The PEG moiety enhances the solubility and biocompatibility of the compound. PEG chains can also reduce protein adsorption and minimize renal clearance.

- Tert-butyl Ester (COOtBu) : This group can be hydrolyzed under physiological conditions, releasing the active component and potentially enhancing drug release profiles.

Biological Activity

The biological activity of this compound largely depends on its interactions with biological systems, which can include:

- Drug Delivery : The PEGylation improves pharmacokinetics by increasing solubility and reducing clearance rates. This is particularly beneficial for hydrophobic drugs that require enhanced bioavailability.

- Targeting Mechanisms : The bromomethyl group allows for conjugation with targeting ligands (e.g., antibodies or peptides) that can direct the drug to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

- Release Mechanisms : The hydrolysis of the tert-butyl ester can be exploited for controlled release applications, where the compound gradually releases its active agent in response to physiological conditions.

Research Findings

Research involving PEGylated compounds has demonstrated several key findings:

- Increased Circulation Time : Studies have shown that PEGylated drugs exhibit significantly longer half-lives in circulation compared to their non-PEGylated counterparts, allowing for less frequent dosing and improved patient compliance.

- Reduced Immunogenicity : PEGylation has been associated with lower immune responses, which is crucial for therapeutic proteins or peptides that may otherwise elicit an immune reaction.

Case Studies

While specific case studies on this compound are not available, analogous PEGylated compounds have been extensively studied:

- Pegfilgrastim : A PEGylated form of filgrastim used to stimulate white blood cell production post-chemotherapy. It has shown improved pharmacokinetics and reduced dosing frequency compared to unmodified filgrastim.

- Doxil : A liposomal formulation of doxorubicin that utilizes PEG for enhanced circulation time. Clinical studies have demonstrated its effectiveness in treating various cancers while minimizing cardiotoxicity associated with free doxorubicin.

属性

分子式 |

C21H40BrNO9 |

|---|---|

分子量 |

530.4 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C21H40BrNO9/c1-21(2,3)32-20(25)4-6-26-8-10-28-12-14-30-16-17-31-15-13-29-11-9-27-7-5-23-19(24)18-22/h4-18H2,1-3H3,(H,23,24) |

InChI 键 |

HNELCKWWHUJRRH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。